l-Leucine, N-(4-bromobenzoyl)-, methyl ester
Overview
Description
l-Leucine, N-(4-bromobenzoyl)-, methyl ester: is a chemical compound with the molecular formula C14H18BrNO3 and a molecular weight of 328.202 g/mol . This compound is a derivative of l-leucine, an essential amino acid, and features a bromobenzoyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group of leucine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of l-Leucine, N-(4-bromobenzoyl)-, methyl ester typically involves the following steps :
Preparation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride.
Formation of l-leucine methyl ester hydrochloride: l-Leucine is reacted with methanol in the presence of hydrochloric acid to form the methyl ester.
Coupling Reaction: The 4-bromobenzoyl chloride is then reacted with l-leucine methyl ester hydrochloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
l-Leucine, N-(4-bromobenzoyl)-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Amidation: The ester group can be converted to an amide under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out using aqueous acid or base.
Amidation: Requires amines and often a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Forms l-Leucine, N-(4-bromobenzoyl)-, carboxylic acid.
Amidation: Forms l-Leucine, N-(4-bromobenzoyl)-, amide derivatives.
Scientific Research Applications
l-Leucine, N-(4-bromobenzoyl)-, methyl ester has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its parent compound, l-leucine.
Industry: Utilized in the development of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of l-Leucine, N-(4-bromobenzoyl)-, methyl ester is not well-documented. it is likely to interact with biological molecules similarly to l-leucine, potentially influencing protein synthesis and metabolic pathways. The bromobenzoyl group may also confer unique properties, such as increased lipophilicity or altered binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
l-Leucine methyl ester hydrochloride: Similar structure but lacks the bromobenzoyl group.
l-Methionine methyl ester hydrochloride: Another amino acid derivative with a methyl ester group but different side chain and functional groups.
Uniqueness
l-Leucine, N-(4-bromobenzoyl)-, methyl ester is unique due to the presence of the bromobenzoyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where such properties are desired.
Properties
IUPAC Name |
methyl 2-[(4-bromobenzoyl)amino]-4-methylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-9(2)8-12(14(18)19-3)16-13(17)10-4-6-11(15)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYQPKDTWIBZHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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